molecular formula C9H5FIN B13666796 3-Fluoro-8-iodoisoquinoline

3-Fluoro-8-iodoisoquinoline

Cat. No.: B13666796
M. Wt: 273.05 g/mol
InChI Key: QVFYNUOACGUAHS-UHFFFAOYSA-N
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Description

3-Fluoro-8-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-8-iodoisoquinoline typically involves the introduction of fluorine and iodine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of chlorine atoms with fluoride ions. For example, treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures can yield fluorinated quinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-8-iodoisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

3-Fluoro-8-iodoisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-8-iodoisoquinoline involves its interaction with specific molecular targets. For example, fluorinated isoquinolines can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

    3-Fluoroisoquinoline: Similar in structure but lacks the iodine atom.

    8-Iodoisoquinoline: Similar in structure but lacks the fluorine atom.

    3,8-Difluoroisoquinoline: Contains two fluorine atoms instead of one fluorine and one iodine atom.

Uniqueness: 3-Fluoro-8-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties.

Properties

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

3-fluoro-8-iodoisoquinoline

InChI

InChI=1S/C9H5FIN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H

InChI Key

QVFYNUOACGUAHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)I)F

Origin of Product

United States

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